molecular formula C15H18F3N5O B10925053 4-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine

4-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine

Cat. No.: B10925053
M. Wt: 341.33 g/mol
InChI Key: AGZNBQLFFKKDKT-UHFFFAOYSA-N
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Description

4-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine is a complex organic compound featuring a pyrazole and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the pyrazole ring through a cycloaddition reaction involving hydrazine and an alkyne . The pyrimidine ring can be synthesized via a condensation reaction involving a suitable amine and a diketone . The final step involves the coupling of the pyrazole and pyrimidine rings with morpholine under specific conditions, such as the presence of a base and a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and high-throughput screening can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine stands out due to its unique combination of a pyrazole and pyrimidine ring with a trifluoromethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18F3N5O

Molecular Weight

341.33 g/mol

IUPAC Name

4-[4-(1-ethyl-3-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine

InChI

InChI=1S/C15H18F3N5O/c1-3-23-9-11(10(2)21-23)12-8-13(15(16,17)18)20-14(19-12)22-4-6-24-7-5-22/h8-9H,3-7H2,1-2H3

InChI Key

AGZNBQLFFKKDKT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)N3CCOCC3)C(F)(F)F

Origin of Product

United States

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